molecular formula C7H12O B12511853 2,4-Heptadienol

2,4-Heptadienol

Cat. No.: B12511853
M. Wt: 112.17 g/mol
InChI Key: MDRZSADXFOPYOC-UHFFFAOYSA-N
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Description

2,4-Heptadienol is an organic compound with the molecular formula C7H10O It is a type of heptadienal, characterized by the presence of two conjugated double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Heptadienol can be synthesized through several methods. One common approach involves the reduction of 2,4-heptadienal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 2,4-heptadienal in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,4-heptadienal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Heptadienol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-heptadienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can yield heptane-2,4-diol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in ethanol or LiAlH4 in THF.

    Substitution: Reagents like tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products:

    Oxidation: 2,4-Heptadienal.

    Reduction: Heptane-2,4-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Heptadienol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying conjugated systems and their reactivity.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studies are investigating its role in drug development, particularly for its potential anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-heptadienol involves its interaction with various molecular targets and pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, making it an effective antioxidant. Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

    2,4-Heptadienal: The aldehyde form of 2,4-heptadienol, which can be converted to the alcohol through reduction.

    Heptane-2,4-diol: A fully reduced form of this compound, lacking the conjugated double bonds.

    2,4-Hexadienol: A similar compound with one fewer carbon atom, which also contains conjugated double bonds and a hydroxyl group.

Uniqueness: this compound is unique due to its specific combination of conjugated double bonds and a hydroxyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-2,4-dien-1-ol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3

InChI Key

MDRZSADXFOPYOC-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CCO

Origin of Product

United States

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